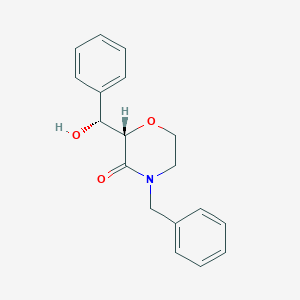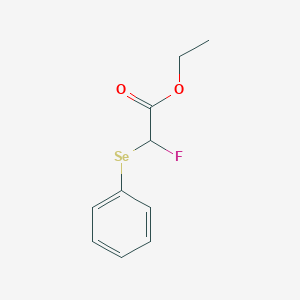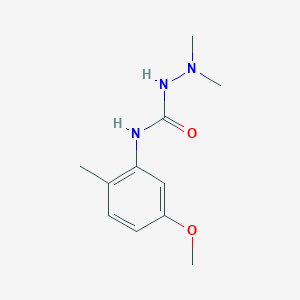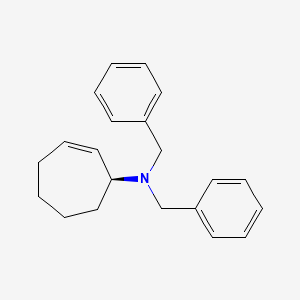![molecular formula C21H20SSn B12541805 [2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane CAS No. 143546-44-5](/img/structure/B12541805.png)
[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibenzo[b,d]thiophen-4-yl)phenylstannane is an organotin compound that features a dibenzothiophene moiety linked to a phenyl group, which is further bonded to a trimethylstannane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)phenylstannane typically involves the following steps:
- Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride .
- Stannylation: The dibenzothiophene derivative is then subjected to stannylation using trimethylstannane reagents under specific conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for 2-(Dibenzo[b,d]thiophen-4-yl)phenyl
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dibenzothiophene moiety, leading to the formation of sulfoxides or sulfones .
- Substitution: The phenyl group attached to the dibenzothiophene can participate in electrophilic aromatic substitution reactions .
- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
- Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic conditions.
- Oxidation: Sulfoxides and sulfones.
- Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry::
Biology and Medicine:: Industry::Mechanism of Action
The mechanism by which 2-(Dibenzo[b,d]thiophen-4-yl)phenylstannane] exerts its effects is primarily through its interaction with molecular targets in electronic applications. The dibenzothiophene moiety provides a rigid and planar structure that facilitates efficient charge transport, while the trimethylstannane group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds::
- Dibenzothiophene: A simpler analog without the stannane group, used in similar electronic applications .
- [2-(Tributylstannyl)thiophene]: Another organotin compound with a thiophene core, used in organic synthesis .
- Structural Complexity: The presence of both the dibenzothiophene and trimethylstannane groups provides unique electronic properties not found in simpler analogs.
- Versatility: Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile compound.
Properties
CAS No. |
143546-44-5 |
|---|---|
Molecular Formula |
C21H20SSn |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
(2-dibenzothiophen-4-ylphenyl)-trimethylstannane |
InChI |
InChI=1S/C18H11S.3CH3.Sn/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16;;;;/h1-7,9-12H;3*1H3; |
InChI Key |
WERUJQGJPSSDIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=C1C2=CC=CC3=C2SC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)

![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)
